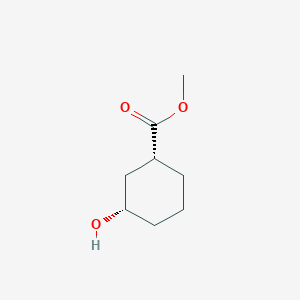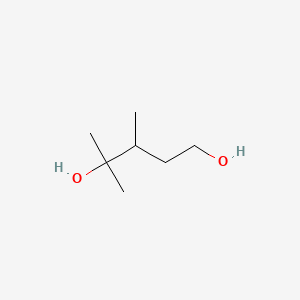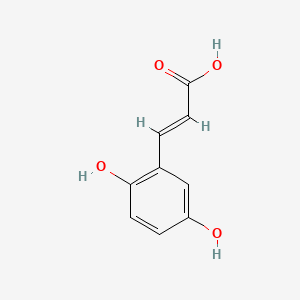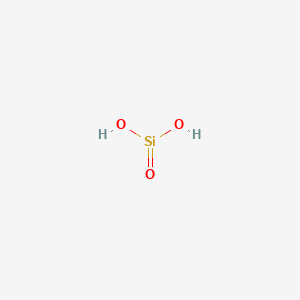
Metasilicic acid
Descripción general
Descripción
Metasilicic acid is a hypothetical chemical compound with the formula (HO)2SiO . The free acid slowly polymerises in aqueous solution even at low concentrations and cannot be isolated under normal conditions . Compounds including the conjugate base are known as metasilicates and occur widely in nature as inosilicates .
Synthesis Analysis
Two polyol raw materials were obtained in research, one based on this compound (MSA), the other based on poly (lactic acid) (PLA) waste . The obtained polyols were characterized in terms of their applicability for the production of rigid polyurethane foams (RPUFs) . Their basic analytical properties (hydroxyl number, acid number, elemental analysis) and physicochemical properties (density, viscosity) were determined .Molecular Structure Analysis
The molecular formula of this compound is H2O3Si . It has an average mass of 78.100 Da and a Monoisotopic mass of 77.977318 Da .Chemical Reactions Analysis
The formation mechanism of the characteristic components was revealed using geostatistical, isotopic, and hydrogeochemical inversion simulations . The dissolution of olivine, pyroxene, albite, and other siliceous minerals is the source of characteristic components .Physical And Chemical Properties Analysis
The basic analytical properties of this compound include hydroxyl number, acid number, elemental analysis, density, and viscosity . The assumed chemical structure of the obtained new compounds was confirmed by performing FTIR and 1H NMR spectroscopic tests .Aplicaciones Científicas De Investigación
Polyurethane Foam Production
Metasilicic acid, derived from sodium silicate, has been used in creating polyurethane foams. Researchers Chmiel and Lubczak (2018) demonstrated that this compound reacts with glycidol, leading to the formation of oligoetherol, which is then utilized to produce foamed polyurethane compositions. These foams were characterized by their properties, indicating potential applications in various industries (Chmiel & Lubczak, 2018).
Enhancing Plant Growth
Dakora and Nelwamondo (2003) explored the impact of this compound on cowpea plants. They found that its application led to increased silicon assimilation in roots and shoots, promoting root growth and increasing the mechanical strength of stems and peduncles. This suggests this compound's potential role in agriculture, particularly in enhancing plant robustness (Dakora & Nelwamondo, 2003).
Biomedical Applications
In the biomedical field, this compound is studied for its potential in forming composites with other materials. For instance, Dulińska-Litewka et al. (2021) reviewed the synthesis and applications of hyaluronic acid-silver nanocomposites, suggesting their potential in therapies for chronic wounds, cancer, and other medical applications (Dulińska-Litewka et al., 2021).
Environmental and Geological Impact
A study by Li Shu-ying (2012) on the health status of residents in a selenium-rich hot spring area with this compound indicates potential environmental health impacts. This research explores the influence of this compound in natural settings, providing insights into its ecological and health-related effects (Li Shu-ying, 2012).
Silicate Dissolution and Stability
The study of the dissolution of silicates and the stability of polysilicic acid, as researched by Dietzel (2000), provides foundational knowledge in geology and materials science. This research offers insights into the behavior of polysilicic acid in different environmental conditions (Dietzel, 2000).
Mecanismo De Acción
Target of Action
Metasilicic acid primarily targets silica-aluminate and silicon-containing minerals in the surrounding rocks . It is a common component of groundwater water chemistry in certain areas, such as the Changbai Mountain area in China .
Mode of Action
When low-mineralized precipitation recharges the underground aquifer, it dissolves the silica-aluminate and silicon-containing minerals in the surrounding rocks through the water–rock action under the effect of CO2 . This process causes a large amount of this compound to dissolve into the groundwater, forming this compound-type mineral water .
Biochemical Pathways
The dissolution of minerals such as olivine, pyroxene, albite, and other siliceous minerals is the source of characteristic components . Deep faults and deep basalt heat flow are the key conditions for the formation of this compound
Pharmacokinetics
It is known that this compound is a common component of groundwater chemistry . The water body primarily receives stable recharge from low-mineralized precipitation, providing ample time for water–rock interaction . This suggests that the bioavailability of this compound may be influenced by environmental factors such as precipitation and geological conditions.
Result of Action
It is known that this compound can promote plant growth and alleviate a variety of biological and abiotic stressors . It activates defence-related enzymes, promotes the production of antimicrobial compounds, regulates signal pathways, and induces the expression of defence-related genes .
Action Environment
The action of this compound is influenced by environmental factors. For instance, in the Changbai Mountain area, the formation of this compound is controlled by rock weathering . The volcanic geological process greatly influences the formation of the hydrochemical components of mineral springs . Human activities also have a significant impact on the formation of this compound .
Safety and Hazards
Metasilicic acid is labeled with the signal word “Warning” according to GHS classification . It may cause serious eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
The use of a mixture of polyols based on MSA and PLA positively affected the properties of the obtained foam . The polyurethane foam based on this polyol mixture showed good thermal resistance and significantly reduced flammability in comparison with the foam based MSA-polyol . Moreover, it showed higher compressive strength, lower thermal conductivity, and biodegradability in soil . This research provides information on new waste management opportunities and fits into the doctrine of sustainable resource management offered by the circular economy .
Propiedades
IUPAC Name |
dihydroxy(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O3Si/c1-4(2)3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKVHSBPTUYDLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2SiO3, H2O3Si | |
| Record name | silicic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silicic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
||
| Record name | Silicic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001343982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metasilicic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007699414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30872499 | |
| Record name | Metasilicic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.099 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |
| Record name | Silicic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17270 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
7699-41-4, 1343-98-2 | |
| Record name | Silicic acid (H2SiO3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7699-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001343982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metasilicic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007699414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H2SiO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Metasilicic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metasilicic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METASILICIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OI8D3YOH1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of metasilicic acid?
A1: this compound is represented by the molecular formula H2SiO3. Its molecular weight is 60.08 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: While specific spectroscopic data for this compound is limited in the provided research papers, its presence and formation are often confirmed through indirect methods. For instance, the silicon content in various matrices is analyzed, and this compound formation is inferred based on reaction conditions. [, , ]
Q3: How is this compound used in the preparation of single-sided toughened glass?
A3: this compound, in combination with disilicic acid, forms a crucial component of a protective fluid used in manufacturing single-sided toughened glass. This fluid, when applied to one side of the glass, forms a protective film. This film prevents the coated surface from undergoing toughening during the process, resulting in a single side remaining untreated. []
Q4: How does this compound contribute to the properties of rigid polyurethane foams?
A4: Research indicates that polyols derived from this compound, alone or mixed with those from recycled polylactic acid, can be used to synthesize rigid polyurethane foams (RPUFs). These foams exhibit desirable properties such as rigidity, biodegradability, thermal resistance, reduced flammability, high compressive strength, and low thermal conductivity. [] Similarly, using this compound and cellulose-based polyols results in RPUFs with enhanced thermal resistance, self-extinguishing properties, and biodegradability. []
Q5: What challenges are associated with the presence of this compound in industrial processes, particularly in the context of heavy oil production?
A5: High concentrations of this compound in heavy oil wastewater pose significant scaling challenges, impacting production efficiency. []
Q6: How can this compound be removed from industrial wastewater?
A6: Research on heavy oil wastewater treatment shows magnesium-based agents are effective in removing this compound. Optimal removal, exceeding 90% efficiency, is achieved at a pH of 10 and an agent dosage of 400 mg/L. []
Q7: What is the geological origin of this compound in natural mineral waters?
A7: this compound found in natural mineral waters originates from the hydrolytic decomposition of quartz and aluminum-silicate minerals present in granite formations. [] This process is influenced by the geological characteristics and hydrogeochemical processes within the specific region. [, , , ]
Q8: How does the content of this compound in natural mineral waters relate to its potential health benefits?
A8: Natural mineral waters rich in this compound are often classified as this compound-type mineral waters. [] While specific health claims are not evaluated in these studies, these waters are often marketed for their potential health benefits, which need further investigation.
Q9: What analytical techniques are employed to determine this compound concentration in various matrices?
A9: The most common method for quantifying this compound is molybdosilicate yellow spectrophotometry. [, ] This technique involves reacting this compound with a molybdate reagent to form a colored complex, the absorbance of which is measured to determine the this compound concentration.
Q10: How is the uncertainty associated with this compound analysis addressed?
A10: Uncertainty evaluation in this compound analysis, particularly using spectrophotometry, is crucial for accurate results. Key sources of uncertainty include calibration solution preparation, calibration curve fitting, and measurement variations. The continuous propagation model of uncertainty, combined with double-error regression for standard curve fitting, helps assess and minimize uncertainties. []
Q11: What is the environmental impact of this compound in industrial wastewater?
A11: While this compound itself might not be highly toxic, its presence in wastewater, particularly from industries like heavy oil production, necessitates careful management. This is because the wastewater often contains other contaminants requiring specific treatment protocols. []
Q12: How does silicon, potentially in the form of this compound, influence plant growth and nitrogen fixation in legumes?
A12: Research on cowpea plants suggests that silicon, supplied as this compound or silicic acid, positively influences nodule formation and nitrogen fixation. The study highlights the importance of including silicon in nutrient solutions for hydroponically grown legumes to accurately assess nodulation and nitrogen fixation processes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



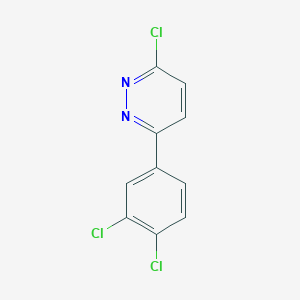
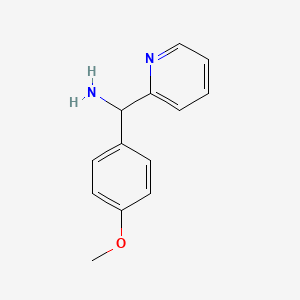





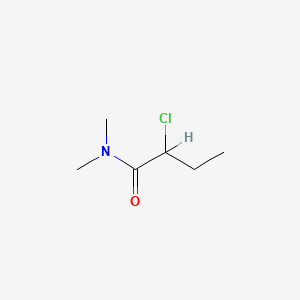
![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6593518.png)

